molecular formula C10H13N3O B13172361 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde

2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde

Cat. No.: B13172361
M. Wt: 191.23 g/mol
InChI Key: JULBAOAIIUAUDV-UHFFFAOYSA-N
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Description

2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde is a chemical compound with the molecular formula C10H13N3O It is a pyrimidine derivative, which means it contains a pyrimidine ring, a six-membered ring with two nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde typically involves the reaction of 3,3-dimethylazetidine with pyrimidine-5-carbaldehyde under specific conditions. One common method involves the use of a catalyst to facilitate the reaction, such as zinc chloride (ZnCl2) or other Lewis acids. The reaction is usually carried out in an organic solvent like dichloromethane or toluene, and the temperature is maintained at a moderate level to ensure the reaction proceeds efficiently .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, which can be more efficient and cost-effective compared to batch synthesis. The reaction conditions, such as temperature, pressure, and solvent, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. For example, it may inhibit the activity of certain enzymes involved in disease processes, thereby providing therapeutic benefits. The exact molecular pathways involved can vary and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Dimethylazetidin-1-yl)pyrimidine-4-carbaldehyde: Similar structure but with the aldehyde group at a different position.

    2-(3,3-Dimethylazetidin-1-yl)pyridine-5-carbaldehyde: Similar structure but with a pyridine ring instead of a pyrimidine ring.

    2-(3,3-Dimethylazetidin-1-yl)pyrazine-5-carbaldehyde: Similar structure but with a pyrazine ring instead of a pyrimidine ring.

Uniqueness

What sets 2-(3,3-Dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde apart from similar compounds is its specific arrangement of functional groups, which can result in unique chemical reactivity and biological activity. This makes it a valuable compound for research and development in various fields .

Properties

Molecular Formula

C10H13N3O

Molecular Weight

191.23 g/mol

IUPAC Name

2-(3,3-dimethylazetidin-1-yl)pyrimidine-5-carbaldehyde

InChI

InChI=1S/C10H13N3O/c1-10(2)6-13(7-10)9-11-3-8(5-14)4-12-9/h3-5H,6-7H2,1-2H3

InChI Key

JULBAOAIIUAUDV-UHFFFAOYSA-N

Canonical SMILES

CC1(CN(C1)C2=NC=C(C=N2)C=O)C

Origin of Product

United States

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